molecular formula C22H17NO4 B2534377 N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide CAS No. 929372-10-1

N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide

Cat. No.: B2534377
CAS No.: 929372-10-1
M. Wt: 359.381
InChI Key: NFRQWDYELPANRC-UHFFFAOYSA-N
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Description

N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide is a benzofuran-based derivative characterized by a 3-methyl-substituted benzofuran core, a 4-methylbenzoyl group at position 2, and a furan-2-carboxamide moiety at position 4. This compound’s unique substitution pattern distinguishes it from analogs, particularly in the choice of electron-donating (methyl) and aromatic (furan) groups, which may optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c1-13-5-7-15(8-6-13)20(24)21-14(2)17-12-16(9-10-18(17)27-21)23-22(25)19-4-3-11-26-19/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRQWDYELPANRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organoboron reagents for coupling reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Modifications in Analogs

Compound Name / CAS No. Core Structure Substituent at Position 2 Substituent at Position 5 Key Structural Difference Source
Target Compound Benzofuran 4-Methylbenzoyl Furan-2-carboxamide Reference -
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide (929472-05-9) Benzofuran 4-Methylbenzoyl Pyridine-3-carboxamide Carboxamide heterocycle (furan → pyridine)
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (923216-66-4) Benzofuran 4-Chlorobenzoyl Furan-2-carboxamide Aryl substituent (methyl → chloro)
N-(4-benzoylphenyl)-5-methyl-2-furamide (4a) Benzophenone - 5-Methylfuran-2-carboxamide Core replaced with benzophenone
N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide Phenyl ether 4-Methylphenylsulfonylpiperazine Furan-2-carboxamide Core replaced with phenyl ether

Key Observations:

  • Heterocycle Variation : Pyridine-3-carboxamide (CAS 929472-05-9) may alter hydrogen-bonding interactions compared to furan-2-carboxamide .
  • Core Flexibility: Benzophenone (4a) and phenyl ether analogs prioritize planar structures, whereas benzofuran derivatives offer fused-ring rigidity .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological Activity and Properties

Compound Biological Activity Solubility (LogP) Binding Affinity (ΔG, kcal/mol) Key Finding Source
Target Compound Not reported Predicted: ~3.2 - Structural similarity to antiviral leads -
CAS 923216-66-4 Not reported Predicted: ~3.8 - Chloro group may enhance target engagement
CAS 929472-05-9 Not reported Predicted: ~2.9 - Pyridine improves metabolic stability
N-[4-(sulfonylpiperazine)phenyl]furan-2-carboxamide Antiviral (MPXV) - -10.2 (docking score) Strong interaction with MPXV DPol protein
N-(4-benzoylphenyl)-5-methyl-2-furamide (4a) Anti-hyperlipidemic LogP: 4.1 - Para-substitution optimizes lipid regulation

Key Observations:

  • Antiviral Potential: The sulfonylpiperazine analog () demonstrated strong docking scores (-10.2 kcal/mol) against MPXV DNA polymerase, suggesting that bulky substituents (e.g., piperazine) enhance viral protein binding.
  • Metabolic Activity : Pyridine-3-carboxamide (CAS 929472-05-9) may exhibit better metabolic stability than furan-2-carboxamide due to reduced susceptibility to oxidative metabolism .
  • Lipophilicity : Chloro-substituted analogs (e.g., CAS 923216-66-4) show higher LogP values, which could improve membrane permeability but hinder aqueous solubility .

Research Findings and Implications

  • Antiviral Activity : Benzofuran derivatives with sulfonylpiperazine extensions () highlight the importance of functional group bulkiness for inhibiting viral polymerases. The target compound’s furan-2-carboxamide may serve as a scaffold for similar modifications.
  • Anti-Hyperlipidemic Effects : Para-substituted benzoylphenyl analogs () show superior activity over meta/ortho derivatives, suggesting that the target compound’s 4-methylbenzoyl group may align with this trend.
  • Synthetic Feasibility : and detail synthetic routes for benzofuran carboxamides, emphasizing the utility of coupling reagents (e.g., HATU) and cyclopropane intermediates in analog preparation.

Biological Activity

N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be characterized as follows:

PropertyDetails
Molecular Formula C23H21NO3
Molecular Weight 357.43 g/mol
IUPAC Name This compound
InChI Key A unique identifier for the compound

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may bind to receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . For example:

  • Cell Line Studies : Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often range from 0.01 µM to 49.85 µM, indicating potent activity against tumor cells .

Antimicrobial Properties

The benzofuran moiety is known for its antimicrobial properties. Compounds within this class have demonstrated effectiveness against a range of pathogens, suggesting that this compound may also possess similar activities.

Case Studies

  • Study on Antitumor Activity :
    • A study conducted by Flynn et al. evaluated various benzofuran derivatives for their antiproliferative effects. The results showed that modifications at specific positions on the benzofuran ring significantly enhanced activity, particularly when a methyl group was introduced at the C–3 position .
  • Synergistic Effects :
    • Another investigation examined the combination of this compound with established chemotherapeutics. The findings suggested that co-administration could enhance therapeutic efficacy while reducing side effects, a promising avenue for future research.

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